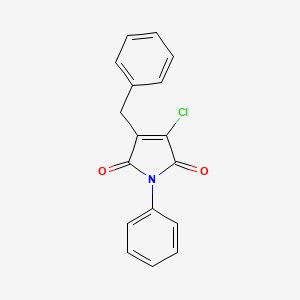

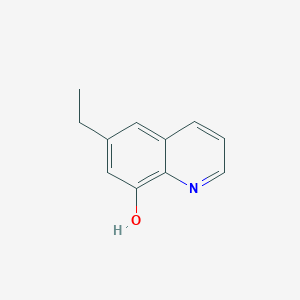

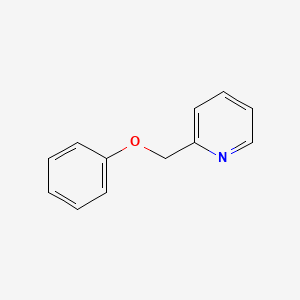

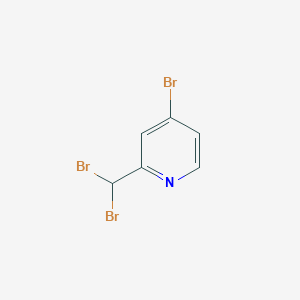

![molecular formula C10H9N3O4 B3318952 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1041580-80-6](/img/structure/B3318952.png)

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Vue d'ensemble

Description

1,2,4-Oxadiazoles are five-membered heterocyclic compounds that contain one oxygen atom and two nitrogen atoms . They are known for their wide range of chemical and biological properties .

Synthesis Analysis

1,2,4-Oxadiazoles can be synthesized through various methods. One common method involves the reaction of amidoximes with acyl chlorides, anhydrides, or activated carboxylic acids in a suitable solvent, followed by cyclocondensation .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is composed of two carbon atoms, one oxygen atom, and two nitrogen atoms . The presence of these atoms allows for various substitutions on the oxadiazole ring, which can lead to differences in properties due to variations in the electronic environment .Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions. For example, 5- (3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of an excess of methyl iodide .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on the specific compound. For example, some 1,2,4-oxadiazoles have been found to be solid at room temperature .Applications De Recherche Scientifique

Biological and Pharmacological Significance

1,3,4-Oxadiazoles, including structures similar to 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid, are five-membered aromatic rings known for their extensive range of pharmacological activities. These compounds are recognized for their ability to bind effectively with various enzymes and receptors in biological systems. This interaction is facilitated by the structural features of the 1,3,4-oxadiazole ring, which allow for numerous weak interactions, leading to a wide array of bioactivities. Research has shown that 1,3,4-oxadiazole-based compounds exhibit significant therapeutic potency across various domains of medicinal chemistry, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral activities, and more. The diverse therapeutic applications of these compounds underline their potential in drug discovery and development (Verma et al., 2019).

Chemical Reactivity and Drug Development

1,3,4-Oxadiazole cores are notable among nitrogen-containing heterocyclic compounds for their pharmacological properties. Specifically, molecules containing the 1,3,4-oxadiazole moiety have emerged as important surrogates of carboxylic acids, carboxamides, and esters due to their chemical reactivity. This feature makes them suitable for various applications beyond pharmacology, such as polymers, luminescence-producing materials, electron-transporting materials, and corrosion inhibitors. Such versatility is particularly relevant in the synthesis of new drug candidates, where the 1,3,4-oxadiazole core is utilized for its efficacy and reduced toxicity (Rana et al., 2020).

Synthesis and Biological Roles

The synthesis of 1,3,4-oxadiazole derivatives has been a subject of considerable interest due to their significant biological roles. Innovative methods have been developed for the synthesis of these derivatives, reflecting their importance in the treatment of various diseases. Over the past 15 years, there has been a notable advancement in the development of 1,3,4-oxadiazole candidates for medicinal applications, indicating the ongoing research efforts to explore new therapeutic species (Nayak & Poojary, 2019).

Metal-Ion Sensing Applications

Beyond pharmacological applications, 1,3,4-oxadiazoles have also found use in the field of material science, particularly in metal-ion sensing. These compounds are recognized for their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites (N and O donor atoms), making them suitable for use as metal-ions sensors. The synthesis strategies and sensing mechanisms of 1,3,4-oxadiazole derivatives underline their importance as starting building blocks for the development of chemosensors, highlighting their broad spectrum of applications (Sharma et al., 2022).

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the 1,2,4-oxadiazole class of molecules, which have been found to exhibit a broad spectrum of biological activities . .

Mode of Action

1,2,4-oxadiazole derivatives have been found to interact with various targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes for this specific compound remain to be elucidated.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to affect various biological pathways, depending on their specific targets . The downstream effects of these pathway alterations can vary widely, from changes in cell growth and proliferation to alterations in immune response.

Pharmacokinetics

The presence of the 1,2,4-oxadiazole ring, which is known to enhance the lipophilicity of compounds, could potentially facilitate its absorption and distribution

Result of Action

Given the broad biological activities of 1,2,4-oxadiazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

1,2,4-Oxadiazoles continue to be an area of interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic strategies for these compounds and exploring their potential applications in medicine and agriculture .

Propriétés

IUPAC Name |

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-6-11-8(17-12-6)5-13-4-7(10(15)16)2-3-9(13)14/h2-4H,5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRBKGYVQCKXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2C=C(C=CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

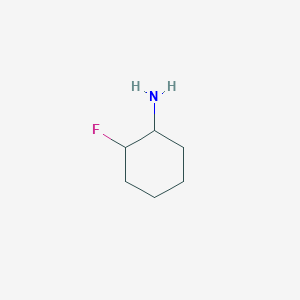

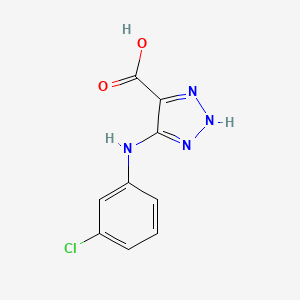

![2-(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-ethylphenyl)acetamido)-N-(tert-butyl)-2-(thiophen-3-yl)acetamide](/img/structure/B3318890.png)